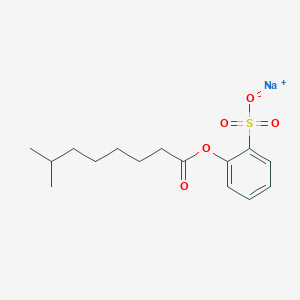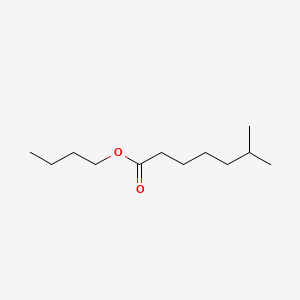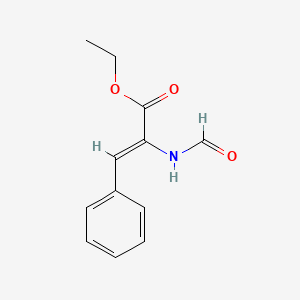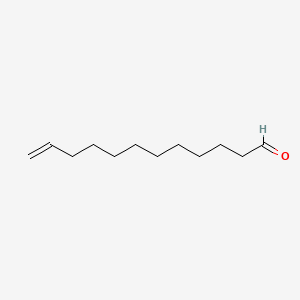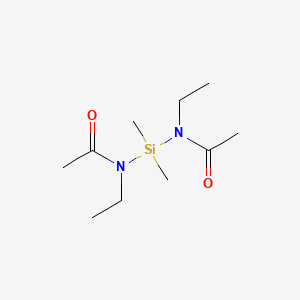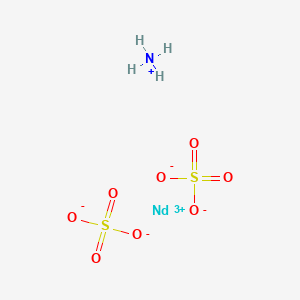
Ammonium neodymium(3+) disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium neodymium(3+) disulphate is an inorganic compound with the molecular formula H₄NNdO₈S₂. It is typically found as a white crystalline solid and is known for its stability at room temperature and pressure. This compound is part of the rare earth metal compounds, which often exhibit unique magnetic and optical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium neodymium(3+) disulphate can be synthesized through a reaction involving neodymium(III) oxide and ammonium sulphate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Nd}_2\text{O}_3 + 2(\text{NH}_4)_2\text{SO}_4 + 2\text{H}_2\text{O} \rightarrow 2\text{NH}_4\text{Nd(SO}_4\text{)}_2 + 2\text{NH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the compound. The product is subsequently purified through filtration and recrystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium neodymium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state compounds of neodymium.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The sulphate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of strong acids or bases to facilitate the exchange of anions.
Major Products Formed
Oxidation: Neodymium(IV) sulphate.
Reduction: Neodymium(II) sulphate.
Substitution: Various neodymium salts depending on the substituting anion
Applications De Recherche Scientifique
Ammonium neodymium(3+) disulphate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in certain chemical reactions.
Biology: Its unique magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: It is being explored for use in targeted drug delivery systems due to its ability to be functionalized with various ligands.
Industry: It is used in the production of high-performance magnets, which are essential components in various electronic devices and renewable energy technologies .
Mécanisme D'action
The mechanism of action of ammonium neodymium(3+) disulphate involves its interaction with molecular targets through its sulphate groups. These interactions can lead to the formation of coordination complexes, which can alter the chemical and physical properties of the target molecules. The pathways involved often include the coordination of neodymium ions with electron-rich sites on the target molecules, leading to changes in their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium yttrium(3+) disulphate
- Ammonium thulium(3+) disulphate
- Ammonium holmium(3+) disulphate
- Ammonium erbium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium lutetium(3+) disulphate
- Ammonium ytterbium(3+) disulphate
- Ammonium europium(3+) disulphate
Uniqueness
Ammonium neodymium(3+) disulphate is unique due to its specific magnetic and optical properties, which are not as pronounced in other similar compounds. These properties make it particularly valuable in applications requiring high-performance magnetic materials and advanced optical devices .
Propriétés
Numéro CAS |
21995-34-6 |
|---|---|
Formule moléculaire |
H4NNdO8S2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
azanium;neodymium(3+);disulfate |
InChI |
InChI=1S/H3N.Nd.2H2O4S/c;;2*1-5(2,3)4/h1H3;;2*(H2,1,2,3,4)/q;+3;;/p-3 |
Clé InChI |
AADFAKZJDLLLCK-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
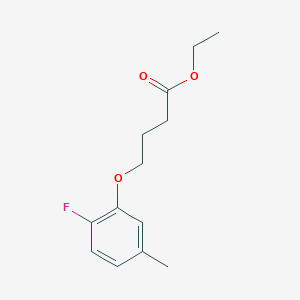

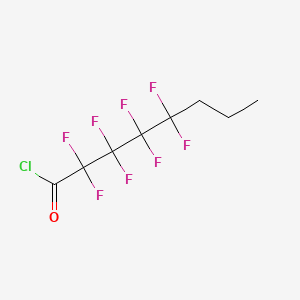
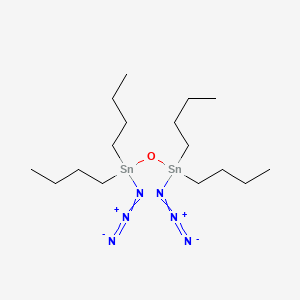
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
